N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide, commonly known as DIMPI, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. DIMPI is a member of the indole-based compounds family and has been shown to exhibit potent anticancer properties.
Scientific Research Applications
Structural Analysis and Molecular Docking
Research on similar compounds emphasizes the importance of structural analysis and molecular docking in drug development. For example, the study on capsaicinoid derivatives, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, highlights the role of crystal structure determination in understanding the interaction between drugs and their biological targets (Park et al., 1995). Similarly, the synthesis and evaluation of S-acetamide derivatives for anticonvulsant activities demonstrate the use of molecular docking to predict the interaction with biological targets, providing a basis for the development of new therapeutic agents (Severina et al., 2020).
Cognitive Enhancement
Studies on derivatives like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) show potential in enhancing cognitive functions, as evidenced by experiments in rat models. These findings indicate the possibility of developing compounds that could aid in improving learning and memory, suggesting a research avenue for N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide in cognitive disorders (Sakurai et al., 1989).
Anticancer Research
The synthesis and pharmacological evaluation of various acetamide derivatives for their anticancer activities underline the potential of such compounds in cancer therapy. For instance, the development of indole derivatives through nucleophilic aromatic substitution offers a pathway for creating new anticancer agents, which could be relevant for exploring the anticancer potential of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide (Kametani, Ohsawa, & Ihara, 1981).
Herbicide Development
Research into chloroacetamide derivatives like 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and its inhibition of fatty acid synthesis in algae suggests a potential application in developing herbicides. This points to the possibility of exploring N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylthio)acetamide for similar applications, given its structural similarity to known herbicidal compounds (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-8-15(13(2)9-12)20-18(21)11-22-17-10-19-16-6-4-3-5-14(16)17/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWSGKYDVBUJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
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